ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate
Description
Ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a 3-methylbenzoylamino group and at position 5 with a sulfanyl-acetate ester moiety. This compound belongs to a class of triazole derivatives known for diverse biological activities, including fungicidal, insecticidal, and actoprotective properties. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL and visualization tools like WinGX .
Properties
IUPAC Name |
ethyl 2-[[5-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-21-11(19)8-22-14-16-13(17-18-14)15-12(20)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H2,15,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZFJKLNCKEZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole ring, followed by the introduction of the 3-methylbenzoyl group. The final step involves the formation of the ethyl ester and the sulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate has several scientific research applications:
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
Key Trends and Insights
- Substituent Position and Activity :
- Position 3 : Electron-withdrawing groups (e.g., 4-fluorobenzoyl) enhance polarity and binding affinity, while bulky groups (e.g., tert-butyl in triazamate) improve metabolic stability .
- Position 5 : Sulfanyl-acetate esters are common across analogues, suggesting this moiety acts as a prodrug, releasing free thiols upon esterase hydrolysis .
- Cationic Effects : Potassium salts (e.g., in thiophene derivatives) exhibit superior actoprotective activity compared to sodium or morpholine counterparts, highlighting cation-dependent bioavailability .
- Lipophilicity : The 3-methylbenzoyl group in the target compound balances solubility and membrane penetration, whereas fluorinated or tert-butyl derivatives skew toward extremes in polarity or hydrophobicity .
Biological Activity
Ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
- Molecular Formula : C14H16N4O3S
- Molecular Weight : 320.36684 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. For instance, it interacts with urease enzymes, which are crucial for the metabolism of urea in organisms like Helicobacter pylori .
- Cell Proliferation : Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. It has been observed to slow the growth of pancreatic invasive ductal adenocarcinoma cells and mutant isocitrate dehydrogenase 1 cells without inducing apoptosis .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism includes:
- Inhibition of Bacterial Growth : The compound demonstrates effectiveness against Helicobacter pylori, which is associated with gastric ulcers and cancers .
Antitumor Activity
The compound's potential as an anticancer agent is supported by several studies:
- In Vitro Studies : In laboratory settings, it has shown promising results in inhibiting the growth of cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The IC50 values indicate effective concentrations at which cell growth is significantly inhibited .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Variations in substituents can lead to different levels of efficacy against specific targets:
- Thiazole and Triazole Moieties : The presence of these heterocycles has been linked to enhanced biological activity due to their ability to interact with enzyme active sites effectively .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound could reduce the viability of Helicobacter pylori in vitro by inhibiting urease activity, leading to decreased survival rates of the bacteria .
- Cancer Cell Inhibition : Another investigation highlighted its ability to inhibit the growth of pancreatic cancer cells by targeting metabolic pathways involved in cell proliferation. The results indicated a promising avenue for developing new cancer therapies based on this compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate, and what key reaction conditions should be considered?
- Methodological Answer : Synthesis typically involves sequential functionalization of the 1,2,4-triazole core. Key steps include:
- Triazole formation : Cyclocondensation of thiosemicarbazide derivatives with carbonyl compounds under acidic conditions.
- Benzoylation : Reaction of the triazole amine with 3-methylbenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to prevent side reactions.
- Sulfanylacetate introduction : Thiol-alkylation with ethyl bromoacetate in ethanol under reflux (70–80°C) for 4–6 hours.
- Monitoring : TLC (chloroform:methanol 7:3) and IR spectroscopy to track reaction progress and confirm intermediate formation .
Q. How is the crystal structure of this compound determined, and what critical parameters ensure accurate X-ray diffraction (XRD) analysis?
- Methodological Answer :
- Crystallization : Slow evaporation from ethanol/water mixtures yields single crystals suitable for XRD.
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100–150 K to minimize thermal motion artifacts.
- Key parameters :
- Space group determination (e.g., monoclinic P2₁/c).
- Hydrogen-bonding analysis (N–H···O and C–H···π interactions) to validate molecular packing.
- Refinement with SHELXL, ensuring R-factor convergence below 0.05 .
Advanced Research Questions
Q. How can regioselectivity challenges during benzoylation of the 1,2,4-triazole core be addressed?
- Methodological Answer :
- Protecting groups : Use tert-butyl or benzyl groups to block undesired nitrogen sites during acylation.
- Temperature control : Maintain sub-ambient temperatures (0–5°C) during benzoyl chloride addition to minimize multiple substitutions.
- Stoichiometry : Employ 1.2 equivalents of 3-methylbenzoyl chloride to ensure complete mono-functionalization.
- Validation : ¹H NMR (DMSO-d₆) to confirm substitution at the N3 position via characteristic downfield shifts (δ 10.2–10.8 ppm for NH) .
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Solvent modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with polarizable continuum models (PCM) for DMSO or ethanol to align chemical shifts.
- Conformational sampling : Use molecular dynamics (MD) simulations to account for rotameric states of the ethyl sulfanylacetate group.
- Scaling factors : Apply IR frequency scaling (0.961–0.985) to correct overestimations in computed vibrational modes .
Q. How can the sulfanyl group’s reactivity be systematically studied for oxidation or substitution reactions?
- Methodological Answer :
- Oxidation : Treat with H₂O₂ (30% in acetic acid, 50°C, 2 hours) and monitor sulfoxide/sulfone formation via HPLC (C18 column, acetonitrile:water gradient).
- Substitution : React with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base (60°C, 6 hours). Validate products via LC-MS (ESI+) and ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
